Home > Products > Screening Compounds P108766 > 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid -

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

Catalog Number: EVT-5603853
CAS Number:
Molecular Formula: C23H24N2O7S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride]

  • Compound Description: SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor. [, ] It demonstrates efficacy in various in vitro and in vivo models of inflammation and pain. [, ]

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl moiety and participates in interesting supramolecular interactions like intramolecular N-H...O hydrogen bonding, weak C-H...O hydrogen bonding, and pi-pi stacking involving the benzodioxole group. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: Similar to the previous compound, this molecule also contains the 1,3-benzodioxol-5-yl group and engages in supramolecular interactions, notably forming a centrosymmetric hydrogen-bonded tetramer. []

Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5-yl-sulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropyl}carbamate

  • Compound Description: This compound represents a class of bis-tetrahydrofuranbenzodioxolyl sulfonamides exhibiting potent inhibitory activity against retrovirus proteases, including those resistant to other drugs. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

    • Compound Description: This compound is an investigational corrector for the treatment of cystic fibrosis. [] It aims to improve the cellular processing of the ∆F508-CFTR protein. []

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) cyclopropane-1-carboxamide

    • Compound Description: Similar to the previous compound, this molecule is also an investigational corrector for cystic fibrosis, aiming to enhance the processing and trafficking of the ∆F508-CFTR protein. []

    3-Amino-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5,6-bis(trifluoromethyl)pyridine-2-carboxamide

    • Compound Description: This picolinamide derivative exhibits activity as a CFTR corrector, potentially offering therapeutic benefits for cystic fibrosis. []

    (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride

    • Compound Description: This compound is used in a specific protocol for differentiating human induced pluripotent stem (iPS) cells into pancreatic hormone-producing cells, potentially applicable for diabetes treatment. []

    Medroxalol

    • Compound Description: Medroxalol (1) is a known beta-adrenergic antagonist with antihypertensive activity. [] Modifications to its structure, particularly at the carboxamide function, phenolic hydroxy group, and aralkylamine side chain, can significantly affect its alpha- and beta-blocking activities. []

    5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1hydroxyethyl]-2-methoxybenzamide (Compound 13)

    • Compound Description: This medroxalol analog exhibits enhanced beta-adrenergic blocking activity compared to medroxalol itself. This enhancement is attributed to the presence of the phenolic O-methyl group. []

    2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide (Compound 22)

    • Compound Description: This compound, a medroxalol analog, displays a unique pharmacological profile with potential therapeutic utility. [] It incorporates a fragment of a known alpha-adrenergic receptor blocker into the medroxalol structure. []

    Methylenedioxymethamphetamine (MDMA)

    • Compound Description: MDMA is a psychoactive drug known for its entactogenic effects, promoting feelings of emotional closeness and empathy. [] Its mechanism of action involves the modulation of serotonin levels in the brain. []

    Methylenedioxyamphetamine (MDA)

    • Compound Description: MDA, a primary amine closely related to MDMA, is recognized for its hallucinogenic activity. [] It serves as a precursor to MDMA and exhibits a distinct pharmacological profile. []

    (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

    • Compound Description: MBDB is a structural analog of MDMA, modified by extending the alpha-methyl group to an alpha-ethyl moiety. [] Despite this modification, MBDB retains significant MDMA-like psychoactivity. []

    Properties

    Product Name

    2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

    IUPAC Name

    2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

    Molecular Formula

    C23H24N2O7S

    Molecular Weight

    472.5 g/mol

    InChI

    InChI=1S/C23H24N2O7S/c1-30-18-6-4-3-5-15(18)21(26)25-17(22(27)24-16(23(28)29)9-10-33-2)11-14-7-8-19-20(12-14)32-13-31-19/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-11+

    InChI Key

    KGRUHCGTGQQPCM-GZTJUZNOSA-N

    SMILES

    COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC(CCSC)C(=O)O

    Canonical SMILES

    COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC(CCSC)C(=O)O

    Isomeric SMILES

    COC1=CC=CC=C1C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC(CCSC)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.